HEXAFLUOROISOBUTENE HEXAFLUOROISOBUTENE
Brand Name: Vulcanchem
CAS No.: 382-10-5
VCID: VC1653339
InChI: InChI=1S/C4H2F6/c1-2(3(5,6)7)4(8,9)10/h1H2
SMILES: C=C(C(F)(F)F)C(F)(F)F
Molecular Formula: C4H2F6
Molecular Weight: 164.05 g/mol

HEXAFLUOROISOBUTENE

CAS No.: 382-10-5

Cat. No.: VC1653339

Molecular Formula: C4H2F6

Molecular Weight: 164.05 g/mol

* For research use only. Not for human or veterinary use.

HEXAFLUOROISOBUTENE - 382-10-5

Specification

CAS No. 382-10-5
Molecular Formula C4H2F6
Molecular Weight 164.05 g/mol
IUPAC Name 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Standard InChI InChI=1S/C4H2F6/c1-2(3(5,6)7)4(8,9)10/h1H2
Standard InChI Key QMIWYOZFFSLIAK-UHFFFAOYSA-N
SMILES C=C(C(F)(F)F)C(F)(F)F
Canonical SMILES C=C(C(F)(F)F)C(F)(F)F

Introduction

Basic Properties and Identification

Hexafluoroisobutene, also known as 2-trifluoromethyl-3,3,3-trifluoropropene, is identified by the CAS number 382-10-5. It has a molecular formula of C₄H₂F₆ and a molecular weight of 164.05 g/mol . HFIB is characterized by its distinctive structure featuring two trifluoromethyl groups attached to a carbon-carbon double bond, forming a highly fluorinated olefin.

Physical and Chemical Properties

HFIB possesses characteristic physical properties that make it suitable for various industrial applications. The following table presents the key physical and chemical properties of hexafluoroisobutene:

PropertyValue
Molecular FormulaC₄H₂F₆
Molecular Weight164.05 g/mol
Physical StateColorless liquefied compressed gas
Boiling Point14.5°C
Freezing/Melting Point-111°C
Density1.391 g/cm³
Refractive Index1.2750 (estimated)
Water Solubility0.286 g/L at 20°C (or 272 mg/L)
LogP2.42 at 20°C

HFIB is non-flammable despite being a gas at room temperature, which contributes to its safety profile in industrial settings. Its low boiling point necessitates special handling and storage conditions, typically requiring pressurized containers when stored in liquid form .

Synthesis Methods

Liquid Phase Synthesis from Hexafluorothioacetone

One established method involves the liquid phase reaction of formaldehyde or a formaldehyde-generating compound with hexafluorothioacetone dimer. This reaction takes place in an aprotic solvent containing at least a catalytic amount of an alkali metal fluoride or a sulfonic acid with the general formula RSO₃H .

The preferred aprotic solvents for this synthesis include:

  • Dimethylformamide

  • N-methyl pyrrolidone

  • Dimethyl sulfoxide

Potassium fluoride (KF) is the preferred alkali metal fluoride catalyst, while methylsulfonic acid (CH₃SO₃H) and p-toluenesulfonic acid (p-CH₃C₆H₄SO₃H) are the preferred sulfonic acid catalysts .

Synthesis from Hexafluoropropylene

Another synthetic route begins with hexafluoropropylene as the initial raw material. This method involves a two-step process:

  • Gas phase addition reaction: Hexafluoropropylene and fluoromethane (CHFXY, where X, Y = F or H) undergo a gas phase addition reaction in the presence of a block catalyst to obtain (CF₃)₂CFCHXY.

  • Dehydrofluorination reaction: The intermediate (CF₃)₂CFCHXY undergoes dehydrofluorination in the presence of a dehydrofluorination catalyst to produce (CF₃)₂C=CXY, which is hexafluoroisobutene .

This method is noted for its high-efficiency and gas-phase continuous cycle production capabilities, with catalysts demonstrating high activity and long service life .

Alternative Synthetic Approaches

Additional synthesis methods include:

  • A multi-step process involving:

    • Reaction of isobutylene dimethyl ether, benzylhemiformal, and halide

    • Conversion to benzopyloxane

    • Transformation to hexafluoro-isobutyrate

    • Chlorination and subsequent reaction with organic alkali to obtain hexafluoroisobutene

  • Another approach involves:

    • Reaction of heptafluoroisobutene methyl ether with methanol and a halide

    • Conversion to methyl hexafluoroisobutyrate

    • Reduction to hexafluoroisobutanol

    • Reaction with alkali to obtain hexafluoroisobutene

These alternative methods offer advantages in terms of fewer waste products, higher yields, simpler operations, and lower costs, making them suitable for industrial-scale production .

Industrial Applications

Hexafluoroisobutene has found application in numerous industrial sectors due to its unique chemical properties and performance characteristics.

Monomer for Fluoropolymers

HFIB serves as a key monomer in the synthesis of fluoropolymers with specialized properties. The presence of two trifluoromethyl groups provides distinctive characteristics to the resulting polymers, enhancing their thermal stability, chemical resistance, and mechanical properties .

Piezoelectric Materials

When copolymerized with vinylidene fluoride (VDF), HFIB can form regular alternating copolymers or modify polyvinylidene fluoride (PVDF). These modified polymers exhibit superior thermal, chemical, and mechanical properties compared to conventional PVDF. The piezoelectric properties of these materials make them valuable in sensing and actuation applications .

Lubricating Materials

HFIB-VDF copolymers function effectively as thickeners for high-performance fluorinated lubricating oils. The resulting greases exhibit several advantageous properties:

  • Reduced tendency to leak, minimizing environmental contamination

  • Suitability for microelectronic devices

  • Extended lubricating life

  • Excellent water resistance

  • Low torque performance at high speeds

These characteristics make HFIB-derived lubricants particularly suitable for computer hard disk lubrication and automotive engine applications .

Special Elastomers

The branched structure of HFIB, compared to hexafluoropropylene (HFP), results in polymers with lower surface tension. HFIB/HFP fluoroelastomers are suitable for gaskets, pipe seals, and other applications requiring specialized elastomeric properties .

Pharmaceutical and Agricultural Applications

In the pharmaceutical industry, HFIB is utilized in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its ability to introduce fluorine atoms into organic molecules enhances the metabolic stability and bioavailability of drug compounds .

Similarly, in agricultural applications, HFIB contributes to the production of effective pesticides and herbicides, supporting increased agricultural productivity. The growing global population drives demand for both pharmaceuticals and agrochemicals, further stimulating the market for hexafluoroisobutene .

Additional Applications

HFIB is also employed in the preparation of:

  • Semiconductor lithography materials

  • Refrigerants

  • Blowing agents

  • Fluorine coatings

  • Pharmaceutical intermediates

Safety ClassificationDesignation
GHS SymbolsGHS04 (Gas under pressure), GHS06 (Toxic)
Signal WordDanger
Hazard StatementsH331 (Toxic if inhaled), H280 (Contains gas under pressure; may explode if heated)
Precautionary StatementsP261, P271, P304+P340, P311, P321, P403+P233, P405, P501, P410+P403
Hazard CodesF (Flammable)
Risk Statements23
Safety Statements23, 38
RIDADR3163
Hazard NoteFlammable

These classifications necessitate specific handling procedures, including adequate ventilation, respiratory protection, and controlled storage conditions to minimize exposure risks.

Market Analysis and Trends

The global hexafluoroisobutene market demonstrates substantial growth potential, driven by increasing demand across multiple industrial sectors.

Market Size and Growth Projections

The hexafluoroisobutene market was valued at USD 145 million in 2023 and is projected to reach USD 198.9 million by 2031, representing significant growth in the chemicals and materials sector .

Market Drivers

Several factors contribute to the expanding market for HFIB:

  • Increasing demand for specialty chemicals in automotive, aerospace, and electronics industries

  • Growing pharmaceutical and agrochemical sectors driven by global population growth

  • Rising focus on environmental sustainability, with HFIB offering advantages due to its low global warming potential (GWP) and ozone depletion potential (ODP)

  • Regulatory changes promoting the use of environmentally friendlier fluorinated compounds

Environmental Considerations

The chemical industry faces increasing scrutiny regarding environmental impact. Hexafluoroisobutene, with its relatively low global warming potential and ozone depletion potential, aligns with environmental sustainability goals. This positioning may provide a competitive advantage as regulatory bodies worldwide implement stricter guidelines on industrial chemicals .

Recent Research Developments

Recent scientific investigations have expanded the potential applications and understanding of hexafluoroisobutene, opening new avenues for its utilization.

Hexafluoroisobutylation Reactions

Researchers have developed the first general method for introducing the hexafluoroisobutyl group into various compounds including ketoesters, malonates, 1,3-diketones, Schiff base esters, and malononitrile through a tandem elimination process .

This synthetic methodology has demonstrated varying efficacy depending on the substrate structure:

  • High yields (84-95%) with ethyl and benzyl groups positioned at the central carbon

  • Moderate yields (44%) with more hindered substrates bearing isopropyl groups

  • Good tolerance (60-78% yields) when replacing methyl groups with aromatic substituents

  • Varying results with cyclic substrates, where ring size proved critical to reaction success

The methodology has also been applied to produce hexafluoroleucine with high enantiopurity (enantiomeric ratio of 99:1), demonstrating its potential in asymmetric synthesis of fluorinated amino acids .

Atmospheric Chemistry Studies

Studies on the atmospheric degradation mechanism of hexafluoroisobutylene have investigated its reactions with chlorine atoms to better understand environmental implications. Product studies conducted in a 1080 L quartz-glass environmental chamber using FTIR spectroscopy identified the following:

  • Main degradation products: CF₃C(O)CF₃ (94 ± 5% yield)

  • Co-product: HC(O)Cl (90 ± 7% yield)

These findings contribute to understanding the atmospheric fate of HFIB and assist in assessing its environmental impact, particularly in the context of hydrofluoroolefins (HFOs) as potential replacements for compounds with higher environmental impact .

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